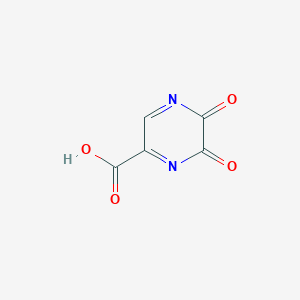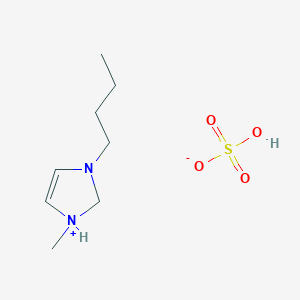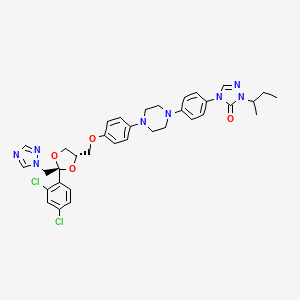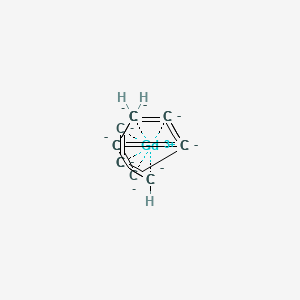
1,4,6,7,8,9-Hexachloro-1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,7,8,9-Hexachloro-1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a dioxin core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,4,6,7,8,9-Hexachloro-1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione typically involves multiple steps, including chlorination and cyclization reactions. The industrial production methods often require stringent conditions to ensure the purity and yield of the compound. Specific details on the synthetic routes and reaction conditions are crucial for replicating the process in a laboratory setting .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, altering the compound’s structure.
Substitution: Chlorine atoms can be substituted with other functional groups, leading to the formation of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
1,4,6,7,8,9-Hexachloro-1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of certain chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, leading to various biochemical effects. It can bind to specific receptors, triggering a cascade of cellular responses. The pathways involved in its action are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 1,4,6,7,8,9-Hexachloro-1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione stands out due to its unique structure and reactivity. Similar compounds include:
Endosulfan: Known for its insecticidal properties.
Dieldrin: Used as a pesticide.
Hexachlorobutadiene: Utilized in industrial applications .
Properties
Molecular Formula |
C12H10Cl6O4 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1,4,6,7,8,9-hexachloro-1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione |
InChI |
InChI=1S/C12H10Cl6O4/c13-1-2(14)4(16)10-9(3(1)15)21-11-5(17)7(19)8(20)6(18)12(11)22-10/h1-6,9-12H |
InChI Key |
OQSWPFQWPLXQFG-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C(C(C1Cl)Cl)Cl)Cl)OC3C(O2)C(C(=O)C(=O)C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



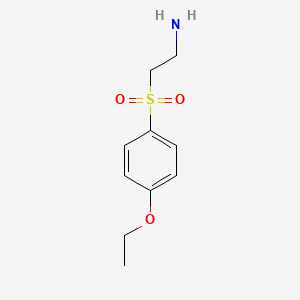
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
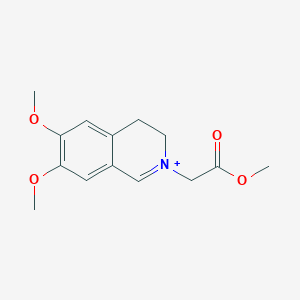
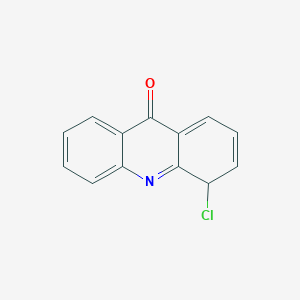
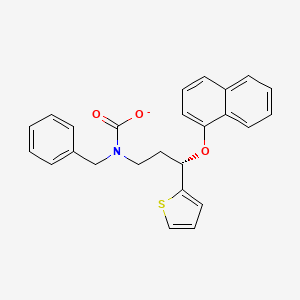
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
